1,1,1,2-Tetrabromoethane

CAS No.: 25167-20-8

Cat. No.: VC8463738

Molecular Formula: C2H2Br4

Molecular Weight: 345.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 25167-20-8 |

|---|---|

| Molecular Formula | C2H2Br4 |

| Molecular Weight | 345.65 g/mol |

| IUPAC Name | 1,1,1,2-tetrabromoethane |

| Standard InChI | InChI=1S/C2H2Br4/c3-1-2(4,5)6/h1H2 |

| Standard InChI Key | RVHSTXJKKZWWDQ-UHFFFAOYSA-N |

| SMILES | C(C(Br)(Br)Br)Br |

| Canonical SMILES | C(C(Br)(Br)Br)Br |

| Melting Point | 0.0 °C |

Introduction

Molecular Structure and Physicochemical Properties

Structural Configuration

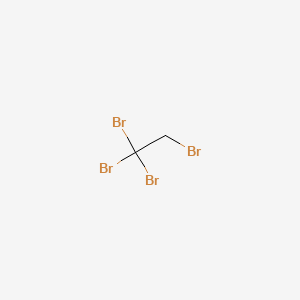

1,1,1,2-Tetrabromoethane features a bromine atom distribution where three bromine atoms occupy one carbon atom, and the fourth resides on the adjacent carbon. This asymmetrical arrangement contrasts with the symmetrical 1,1,2,2-isomer, which has two bromine atoms on each carbon. The structural differences significantly influence reactivity, solubility, and thermal stability .

Physical Properties

Data from the NIST Chemistry WebBook indicate a molecular weight of 345.653 g/mol for 1,1,1,2-tetrabromoethane . While detailed physical properties (e.g., boiling point, density) for this isomer are sparse, its symmetrical counterpart, 1,1,2,2-tetrabromoethane, has a boiling point of 243.5°C and a density of 2.964 g/mL at 20°C . The solubility profile of 1,1,1,2-tetrabromoethane remains understudied, though its isomer is immiscible with water but soluble in organic solvents like ethanol and chloroform .

Table 1: Comparative Physical Properties of Tetrabromoethane Isomers

| Property | 1,1,1,2-Tetrabromoethane | 1,1,2,2-Tetrabromoethane |

|---|---|---|

| Molecular Formula | ||

| CAS Number | 630-16-0 | 79-27-6 |

| Boiling Point | Not reported | 243.5°C |

| Density (20°C) | Not reported | 2.964 g/mL |

| Solubility in Water | Insoluble | 0.065% (30°C) |

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 1,1,1,2-tetrabromoethane is less documented compared to its symmetrical isomer. For 1,1,2,2-tetrabromoethane, industrial production involves the direct addition of bromine to acetylene under controlled conditions (50–60°C, 0.02–0.05 MPa) . This exothermic reaction avoids substitution byproducts through low-temperature regulation . The process yields a light yellow liquid, purified via alkali washing and phase separation .

Challenges in Isomer Separation

The proximity of boiling points between tetrabromoethane isomers complicates distillation-based separation. Advanced techniques like high-performance liquid chromatography (HPLC) or crystallization may be necessary, though industrial-scale applications are unverified .

| Parameter | Value |

|---|---|

| OSHA PEL | 1 ppm |

| ACGIH TLV | 1 ppm |

| Decomposition Products | , |

| Stability | Stable at room temperature |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume